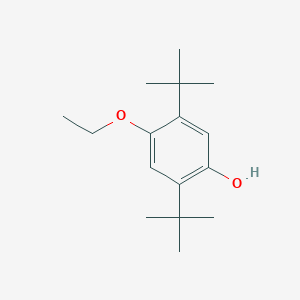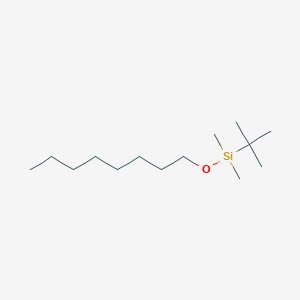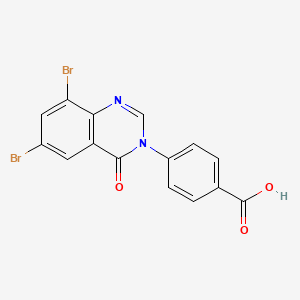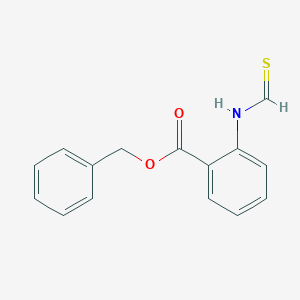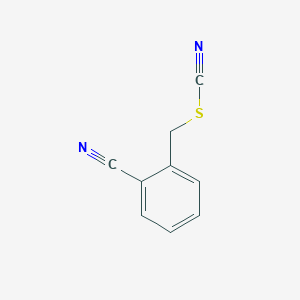
(2-Cyanophenyl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanophenyl)methyl thiocyanate is an organic compound that features both a cyano group and a thiocyanate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanophenyl)methyl thiocyanate typically involves the reaction of 2-cyanobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety during the production process .
化学反应分析
Types of Reactions
(2-Cyanophenyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols to form corresponding thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Thioureas, thiocarbamates.
科学研究应用
(2-Cyanophenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of (2-Cyanophenyl)methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiocyanate group can also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but contains a methoxy group instead of a cyano group.
2-Cyanophenyl isothiocyanate: Similar but has an isothiocyanate group instead of a thiocyanate group.
2-Cyanophenyl methyl sulfide: Similar but contains a sulfide group instead of a thiocyanate group
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
90418-94-3 |
|---|---|
分子式 |
C9H6N2S |
分子量 |
174.22 g/mol |
IUPAC 名称 |
(2-cyanophenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H6N2S/c10-5-8-3-1-2-4-9(8)6-12-7-11/h1-4H,6H2 |
InChI 键 |
BSJFJTIHGQNAHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


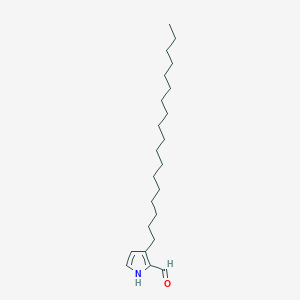
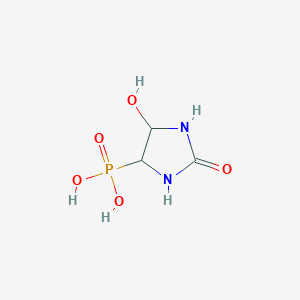
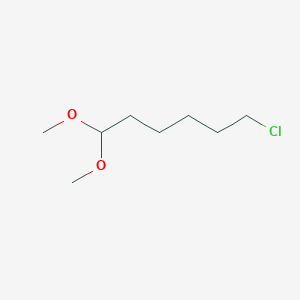
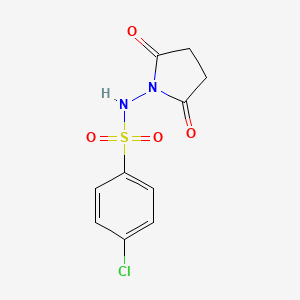
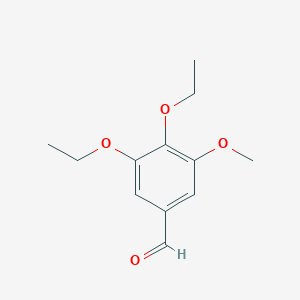
![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
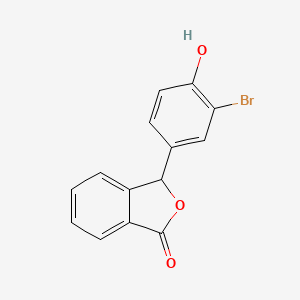
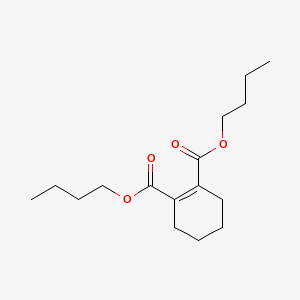
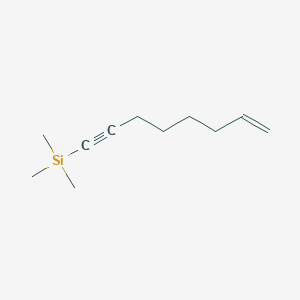
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
